Cas no 881041-24-3 (METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE)

METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE is a synthetic indole derivative characterized by its butoxy substituent at the 6-position and a methyl ester group at the 2-position. This compound is of interest in organic and medicinal chemistry due to its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems. The butoxy group enhances lipophilicity, which may improve bioavailability in pharmacological applications. The methyl ester functionality offers reactivity for further derivatization, such as hydrolysis or amidation. Its structural features make it a valuable scaffold for exploring biologically active compounds, particularly in the development of indole-based therapeutics or agrochemicals.
METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE structure
881041-24-3 structure
Product Name:METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE
CAS No:881041-24-3
MF:C14H17NO3
MW:247.289684057236
CID:3056081
PubChem ID:4715136
Update Time:2025-06-25

METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-butoxy-1h-indole-2-carboxylate
    • 881041-24-3
    • BBL020859
    • STK893549
    • methyl6-butoxy-1H-indole-2-carboxylate
    • AKOS000123986
    • METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE
    • Inchi: 1S/C14H17NO3/c1-3-4-7-18-11-6-5-10-8-13(14(16)17-2)15-12(10)9-11/h5-6,8-9,15H,3-4,7H2,1-2H3
    • InChI Key: JPEZJDIXAOJSRJ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC2C=C(C(=O)OC)NC=2C=1)CCCC

Computed Properties

  • Exact Mass: 247.12084340Da
  • Monoisotopic Mass: 247.12084340Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 51.3Ų

METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M225098-10mg
METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE
881041-24-3
10mg
$ 50.00 2022-06-02
TRC
M225098-50mg
METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE
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50mg
$ 115.00 2022-06-02
TRC
M225098-100mg
METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE
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100mg
$ 185.00 2022-06-02

Additional information on METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE

METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE (CAS No. 881041-24-3): A Comprehensive Overview

METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE (CAS No. 881041-24-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The molecular structure of METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE consists of an indole core with a butoxy substituent at the 6-position and a methyl ester group at the 2-carboxylate position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for further investigation.

Recent studies have highlighted the importance of indole derivatives in drug discovery and development. Indoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the butoxy and methyl ester groups in METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE further enhances its pharmacological profile, offering a wide range of potential therapeutic applications.

In the context of medicinal chemistry, METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE has been studied for its ability to modulate various biological pathways. For instance, research has shown that this compound can inhibit specific enzymes involved in inflammation and cancer progression. This makes it a promising lead compound for the development of new drugs targeting these diseases.

One notable study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE. The results demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vivo studies have shown promising results in reducing inflammation in animal models.

In the realm of cancer research, METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE has been evaluated for its anti-cancer properties. Studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in cancer cell survival and proliferation.

Beyond its direct biological activities, METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE also exhibits favorable pharmacokinetic properties. Its lipophilicity and solubility characteristics make it suitable for oral administration, which is a significant advantage in drug development. Furthermore, preliminary toxicity studies have shown that this compound is well-tolerated at therapeutic doses, indicating a favorable safety profile.

The synthetic accessibility of METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE is another important aspect that contributes to its value as a research tool and potential drug candidate. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. These methods involve multi-step reactions that are well-documented in the literature, making it feasible for researchers to synthesize and modify this molecule as needed.

In conclusion, METHYL-6-BUTOXY-1H-INDOLE-2-CARBOXYLATE (CAS No. 881041-24-3) is a promising organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery and development efforts.

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